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Compound of Interest

Compound Name: Oct-2-en-4-ol
Cat. No.: B8769673
Get Quote
. J

The chemical structure of Oct-2-en-4-ol is CsH160. The presence of a double bond at the C2-
C3 position gives rise to two geometric isomers: (E)-Oct-2-en-4-ol and (Z)-Oct-2-en-4-ol. The
standardized numbering scheme used for the NMR assignments is shown below.

Figure 1: Structure of (E)-Oct-2-en-4-ol with Atom Numbering
Caption: Structure of (E)-Oct-2-en-4-ol.
Figure 2: Structure of (Z)-Oct-2-en-4-ol with Atom Numbering
Caption: Structure of (2)-Oct-2-en-4-ol.

Predicted 'H NMR Spectral Data

The predicted *H NMR data are summarized below for both isomers, assuming a standard
deuterated solvent like CDCls. Chemical shifts (8) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

(E)-Oct-2-en-4-ol
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Predicted Chemical

Predicted Coupling

Proton(s) . Multiplicity
Shift (6, ppm) Constant (J, Hz)
H1 ~1.70 Doublet (d) ~6.5
Doublet of Quartets J(H2-H3) = 15.0,
H2 ~5.65
(da) J(H2-H1) = 6.5
Doublet of Doublets J(H3-H2) = 15.0,
H3 ~5.50
(dd) J(H3-H4) = 6.0
uintet (quin) or J(H4-H3) = 6.0, J(H4-
» 10 Quintet (quin) (H4-H3) (
Multiplet (m) H5) = 6.5
OH ~1.5-2.5 Broad Singlet (br s)
H5 ~1.45 Multiplet (m)
H6 ~1.30 Multiplet (m)
H7 ~1.30 Multiplet (m)
H8 ~0.90 Triplet (t) ~7.0
(Z)-Oct-2-en-4-ol
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Predicted Chemical

Predicted Coupling

Proton(s) . Multiplicity
Shift (6, ppm) Constant (J, Hz)
H1 ~1.65 Doublet (d) ~7.0
Doublet of Quartets J(H2-H3) = 10.5,
H2 ~5.55
(dq) J(H2-H1) = 7.0
Doublet of Doublets J(H3-H2) = 10.5,
H3 ~5.40
(dd) J(H3-H4) = 8.0
uintet (quin) or J(H4-H3) = 8.0, J(H4-
W 450 Quintet (quin) (H4-H3) (
Multiplet (m) H5) = 6.5
OH ~1.5-2.5 Broad Singlet (br s)
H5 ~1.40 Multiplet (m)
H6 ~1.30 Multiplet (m)
H7 ~1.30 Multiplet (m)
H8 ~0.90 Triplet (t) ~7.0

Predicted **C NMR Spectral Data

The predicted 3C NMR chemical shifts () are reported in ppm relative to TMS.

(E)- and (2)-Oct-2-en-4-ol
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Predicted Chemical Shift Predicted Chemical Shift
Carbon

(0, ppm) - (E)-isomer (0, ppm) - (Z)-isomer
C1 ~17.8 ~13.2
Cc2 ~129.5 ~128.5
C3 ~135.0 ~134.0
C4 ~72.5 ~67.5
C5 ~36.5 ~31.0
C6 ~27.5 ~27.5
Cc7 ~22.8 ~22.8
Cc8 ~14.0 ~14.0

Experimental Protocols: NMR Spectrum Prediction
Methodology

The prediction of NMR spectra is a critical step in modern chemical analysis and can be
approached through several methodologies, ranging from empirical-based methods to
sophisticated quantum mechanical calculations.

Empirical and Database-Driven Methods

This is the most common approach for rapid NMR prediction. Software packages such as those
from ACD/Labs and Mestrelab utilize large databases of experimentally determined NMR
spectra.[1][2]

 HOSE Codes (Hierarchical Organisation of Spherical Environments): This method encodes
the chemical environment around a specific atom. The algorithm searches a database for
matching codes and uses the associated experimental chemical shifts to predict the shift for
the atom in the query molecule.

e Increment-Based Calculations: This method starts with a base chemical shift for a simple
molecular skeleton and adds or subtracts shift values (increments) for each substituent.
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e Procedure:

o

Draw the chemical structure of interest (e.g., (E)-Oct-2-en-4-ol) in the software interface.

o The software analyzes the structure and, for each atom, generates a descriptor of its
chemical environment.

o This descriptor is used to query a vast internal database of structures with assigned
experimental spectra.

o An algorithm calculates the predicted chemical shift based on the shifts of atoms in similar
environments found in the database.

o Coupling constants are predicted based on known dihedral angle dependencies (Karplus
equation) and empirical data for different structural motifs.

Machine Learning and Artificial Intelligence

Recent advances have incorporated machine learning and deep learning models to improve
prediction accuracy.[3]

o Neural Networks: Models like Message Passing Neural Networks (MPNNSs) are trained on
large datasets of molecules and their corresponding spectra.[3] These models learn the
complex relationships between molecular structure and NMR parameters.

e Ensemble Methods: Some predictors combine the results from multiple algorithms (e.g.,
HOSE codes, increments, and machine learning) to provide a more robust and accurate
prediction.[2]

e Procedure:
o Input the molecular structure into the machine learning model.

o The model, trained on extensive spectral data, processes the molecular graph to learn
atomic environments.

o It then outputs the predicted chemical shifts and, in some cases, coupling constants.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8769673/docs?utm_src=pdf-body#molecular-structure-and-atom-numbering
https://mestrelab.com/publications/chemical-shift-prediction-in-13c-nmr-spectroscopy-using-ensembles-of-message-passing-neural-networks-mpnns.html
https://mestrelab.com/publications/chemical-shift-prediction-in-13c-nmr-spectroscopy-using-ensembles-of-message-passing-neural-networks-mpnns.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/couplingconstants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8769673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quantum Mechanical Methods

This approach, primarily using Density Functional Theory (DFT), offers a first-principles method
for calculating NMR parameters.

e Procedure:

[e]

Geometry Optimization: The 3D coordinates of the molecule are first optimized to find the
lowest energy conformation.

o NMR Calculation: Using the optimized geometry, the NMR shielding tensors for each
nucleus are calculated. This is often done using methods like GIAO (Gauge-Including
Atomic Orbital).

o Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is
then referenced against the calculated shielding of a standard compound (e.g., TMS) to
obtain the chemical shift. 8_sample = o_ref - 0_sample

o This method is computationally intensive but can be very accurate, especially for novel
structures not well-represented in empirical databases.

Logical Workflow for NMR Prediction

The following diagram illustrates the general workflow for predicting an NMR spectrum.
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Caption: Workflow for NMR spectrum prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Molecular Structure and Atom Numbering].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8769673/docs#molecular-structure-and-atom-
numbering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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